molecular formula C9H11NO B13535348 1-(3-Methylpyridin-4-yl)propan-2-one

1-(3-Methylpyridin-4-yl)propan-2-one

Cat. No.: B13535348
M. Wt: 149.19 g/mol
InChI Key: VZDYRQQJOCKEBJ-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-4-yl)propan-2-one is an organic compound with the molecular formula C9H11NO. It is a derivative of pyridine, characterized by a methyl group at the 3-position and a propan-2-one group at the 4-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methylpyridin-4-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridine with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic addition of the acetone to the pyridine ring, followed by dehydration to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, catalytic hydrogenation of 3-methylpyridine with acetone over a palladium catalyst can be employed to achieve high yields of the product. This method is advantageous due to its mild reaction conditions and high selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpyridin-4-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing the propan-2-one group.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-4-yl)propan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context of its use .

Comparison with Similar Compounds

1-(3-Methylpyridin-4-yl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(3-methylpyridin-4-yl)propan-2-one

InChI

InChI=1S/C9H11NO/c1-7-6-10-4-3-9(7)5-8(2)11/h3-4,6H,5H2,1-2H3

InChI Key

VZDYRQQJOCKEBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)CC(=O)C

Origin of Product

United States

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